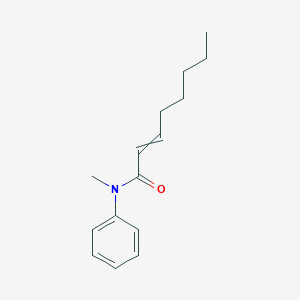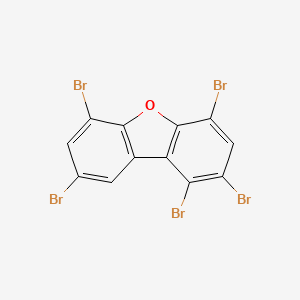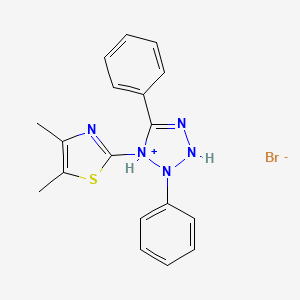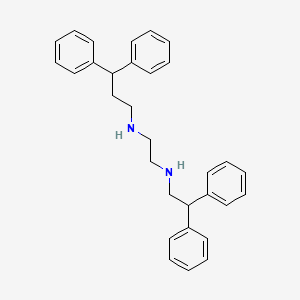![molecular formula C2H6Cl2O5P2 B14242798 {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid CAS No. 185700-65-6](/img/structure/B14242798.png)
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is a chemical compound characterized by the presence of two chlorine atoms, a hydroxy group, and a phosphoryl group attached to an ethyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid typically involves the reaction of ethyl phosphonic acid with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and water, followed by the addition of chlorine gas to achieve the desired chlorination . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds. It is also employed in the development of new catalysts and reagents for organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in the development of new pharmaceuticals targeting specific enzymes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent .
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Wirkmechanismus
The mechanism of action of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid: Similar in structure but lacks the chlorine atoms.
Phosphoric Acid: Contains an additional oxygen atom compared to phosphonic acid.
Phosphine Oxide: Lacks the hydroxy group and has different oxidation states.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
185700-65-6 |
|---|---|
Molekularformel |
C2H6Cl2O5P2 |
Molekulargewicht |
242.92 g/mol |
IUPAC-Name |
[1-chloro-1-[chloro(hydroxy)phosphoryl]ethyl]phosphonic acid |
InChI |
InChI=1S/C2H6Cl2O5P2/c1-2(3,10(4,5)6)11(7,8)9/h1H3,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
NBUPOYRLRJGQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(P(=O)(O)O)(P(=O)(O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)

![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)




